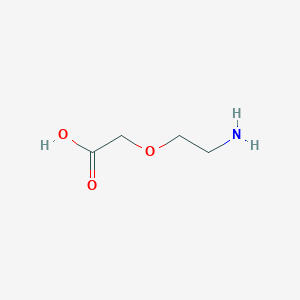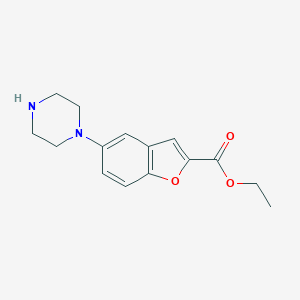
4-甲基戊-4-烯酸
描述
4-Methylpent-4-enoic acid is an organic compound with the molecular formula C6H10O2. It is a carboxylic acid featuring a double bond and a methyl group on the fourth carbon atom. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
科学研究应用
4-Methylpent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Methylpent-4-enoic acid, it is recommended to avoid contact with skin and eyes, and to prevent inhalation and ingestion . It should be stored and handled away from fire and heat sources, and the container should be kept sealed .
生化分析
Biochemical Properties
The exact biochemical properties of 4-Methylpent-4-enoic acid are not well-documented in the literature. As a methyl-branched fatty acid, it may participate in various biochemical reactions involving enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and the other molecules involved .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: 4-Methylpent-4-enoic acid can be synthesized through several methods. One common approach involves the hydrolysis of 4-methylpent-4-enoic acid esters. Another method includes the oxidation of 4-methylpent-4-en-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, 4-Methylpent-4-enoic acid is often produced via catalytic processes. One such method involves the catalytic oxidation of 4-methylpent-4-en-1-ol in the presence of a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: 4-Methylpent-4-enoic acid can undergo oxidation reactions to form various products, including ketones and aldehydes.
Reduction: This compound can be reduced to form 4-methylpent-4-en-1-ol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: 4-Methylpent-4-en-1-ol.
Substitution Products: Various substituted derivatives depending on the reagents used.
相似化合物的比较
- 4-Methylpent-2-enoic acid
- 4-Hydroxy-4-methylpent-2-ynoic acid
- 4-Oxo-4-phenylbut-2-enoic acid
Comparison: 4-Methylpent-4-enoic acid is unique due to its specific structure, which includes a double bond and a methyl group on the fourth carbon atom. This structural feature distinguishes it from similar compounds and influences its reactivity and applications. For instance, 4-Methylpent-2-enoic acid lacks the double bond, resulting in different chemical properties and reactivity.
属性
IUPAC Name |
4-methylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h1,3-4H2,2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHBTFZQLHOFHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415231 | |
| Record name | 4-Methylpent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001-75-8 | |
| Record name | 4-Methylpent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















